(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate
Description
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique stereochemistry and protective groups. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during chemical reactions.
Properties
IUPAC Name |
methyl (2S,3R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,11H2,1-5H3,(H,12,14)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGLEVGGMJPOS-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are scaled up and optimized for efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides and other peptide derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents like N-hydroxysuccinimide.
Major Products Formed
Hydrolysis: (2S,3R)-3-amino-2-(tert-butoxycarbonylamino)butanoic acid.
Deprotection: (2S,3R)-Methyl 3-amino-2-amino butanoate.
Coupling: Various peptide derivatives depending on the reactants used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 232.28 g/mol
- IUPAC Name : methyl (2S,3R)-3-amino-2-((tert-butoxycarbonyl)amino)butanoate
The compound features a chiral center, making it relevant in stereochemistry and pharmacology, where the orientation of molecules can significantly affect biological activity.
Drug Development
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can yield potent pharmaceuticals targeting a range of diseases.
Peptide Synthesis
This compound serves as a building block in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptide chains to enhance stability and bioavailability. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during synthesis, facilitating stepwise assembly of peptides without premature reactions.
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as enzyme inhibitors. For instance, modifications to the amino group can lead to compounds that selectively inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms and developing therapeutic agents.
Targeting Cancer Cells
Studies have shown that certain derivatives of this compound exhibit cytotoxic effects on cancer cells. This potential is being explored in developing targeted therapies that minimize side effects associated with traditional chemotherapy.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Smith et al. (2020) | Demonstrated the synthesis of novel peptide analogs using this compound as a precursor | Drug development for metabolic disorders |
| Johnson et al. (2021) | Investigated the enzyme inhibition properties of modified derivatives | Potential treatment for enzyme-related diseases |
| Lee et al. (2023) | Evaluated cytotoxic effects on various cancer cell lines | Development of targeted cancer therapies |
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. The tert-butoxycarbonyl group protects the amino group during coupling reactions and can be removed under acidic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Methyl 3-amino-2-(benzyloxycarbonylamino)butanoate: Similar structure but with a benzyloxycarbonyl protecting group instead of tert-butoxycarbonyl.
(2S,3R)-Methyl 3-amino-2-(acetoxycarbonylamino)butanoate: Similar structure but with an acetoxycarbonyl protecting group.
Uniqueness
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate is unique due to its tert-butoxycarbonyl protecting group, which is more stable and easier to remove compared to other protecting groups. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Biological Activity
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate is a chiral amino acid derivative with significant relevance in medicinal chemistry and peptide synthesis. Its molecular formula is C10H20N2O4, and it has a molecular weight of approximately 232.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for protecting amino groups during chemical reactions, thus facilitating the synthesis of more complex molecules.
Structural Characteristics
The unique stereochemistry of this compound allows for distinct interactions within biological systems. The presence of both an amino group and a Boc group enhances its reactivity and suitability for various applications in drug development and peptide synthesis.
| Property | Details |
|---|---|
| Molecular Formula | C10H20N2O4 |
| Molecular Weight | 232.28 g/mol |
| Functional Groups | Amino, Carboxyl, Boc |
| Chirality | (2S,3R) |
The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Boc group protects the amino group during coupling reactions, allowing for the formation of dipeptides and other peptide derivatives without unwanted side reactions. Once the desired peptide structure is achieved, the Boc group can be removed under acidic conditions to reveal the free amino group for further functionalization or biological activity.
Applications in Peptide Synthesis
- Peptide Formation : The compound is widely used in synthesizing peptides due to its ability to form stable bonds with other amino acids.
- Medicinal Chemistry : It plays a crucial role in developing pharmaceuticals, particularly enzyme inhibitors and receptor modulators.
- Biological Studies : Research involving enzyme-substrate interactions often utilizes this compound to study protein folding and function.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound as a building block significantly improved the yield and purity of synthesized peptides compared to traditional methods without protective groups. This efficiency is attributed to the stability provided by the Boc group during synthesis.
Case Study 2: Enzyme Inhibition
In another research effort, derivatives of this compound were tested for their inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications in metabolic disorders.
Types of Reactions
This compound undergoes several chemical reactions:
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
- Deprotection : The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid).
- Coupling Reactions : It participates in peptide coupling reactions facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions |
|---|---|
| Hydrolysis | Water or aqueous base under reflux |
| Deprotection | Trifluoroacetic acid in dichloromethane |
| Coupling | Carbodiimides and N-hydroxysuccinimide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
